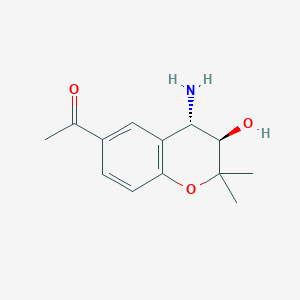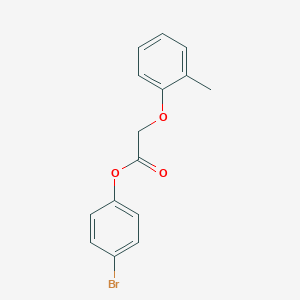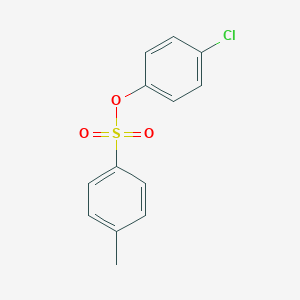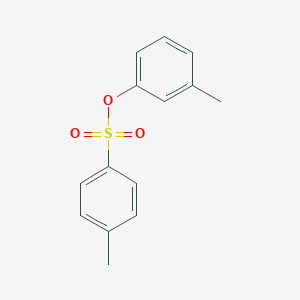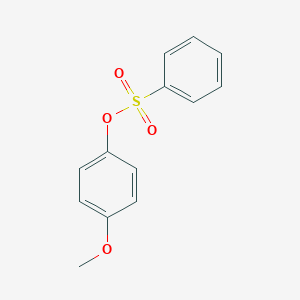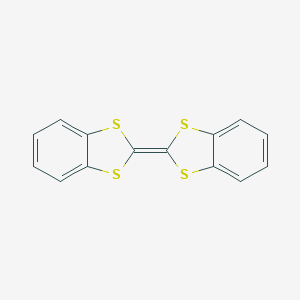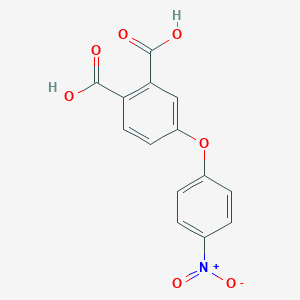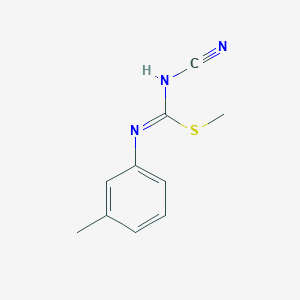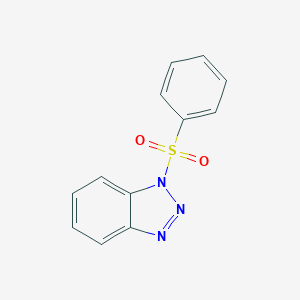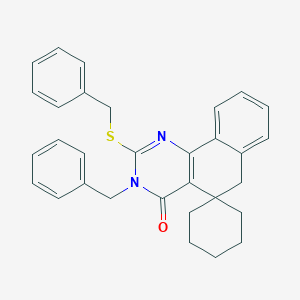
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a spirocyclic ring system, which makes it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells. It has been found to bind to DNA and interfere with the replication process, which ultimately leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- are still being studied. However, it has been found to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it a safer and more effective alternative to other anti-cancer agents. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)-. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the synthesis method of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- can be optimized to make it more efficient and cost-effective for large-scale production.
Synthesemethoden
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmethyl chloride and sodium sulfide to form the final compound.
Wissenschaftliche Forschungsanwendungen
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- has several scientific research applications. One of the most significant applications is its use in the development of new drugs. This compound has been found to have potential as an anti-cancer agent, and several studies have been conducted to explore its effectiveness in treating various types of cancer.
Eigenschaften
CAS-Nummer |
172984-46-2 |
|---|---|
Produktname |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-((phenylmethyl)thio)- |
Molekularformel |
C31H30N2OS |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
3-benzyl-2-benzylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C31H30N2OS/c34-29-27-28(26-17-9-8-16-25(26)20-31(27)18-10-3-11-19-31)32-30(35-22-24-14-6-2-7-15-24)33(29)21-23-12-4-1-5-13-23/h1-2,4-9,12-17H,3,10-11,18-22H2 |
InChI-Schlüssel |
AEGPGZSHOZIYHW-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CC6=CC=CC=C6 |
Kanonische SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CC6=CC=CC=C6 |
Andere CAS-Nummern |
172984-46-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
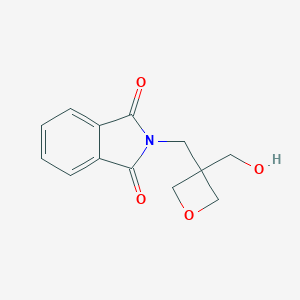
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
